Cas no 1248962-72-2 (1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine)
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloropyridin-2-yl)pyrrolidin-3-amine
- NE26861
- 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine
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- Inchi: 1S/C9H12ClN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2
- InChI Key: ZWHDLUCBDCSQQN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CN=C1N1CCC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Topological Polar Surface Area: 42.2
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV45372-2.5g |
1-(3-chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
| A2B Chem LLC | AV45372-5g |
1-(3-chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 95% | 5g |
$2693.00 | 2024-04-20 | |
| A2B Chem LLC | AV45372-10g |
1-(3-chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 95% | 10g |
$3979.00 | 2024-04-20 | |
| Ambeed | A1012881-1g |
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 98% | 1g |
$627.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301563-50mg |
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 98% | 50mg |
¥5090.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301563-100mg |
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 98% | 100mg |
¥7038.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301563-250mg |
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 98% | 250mg |
¥10855.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301563-500mg |
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 98% | 500mg |
¥14661.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301563-1g |
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 98% | 1g |
¥23511.00 | 2024-08-09 | |
| A2B Chem LLC | AV45372-50mg |
1-(3-chloropyridin-2-yl)pyrrolidin-3-amine |
1248962-72-2 | 95% | 50mg |
$248.00 | 2024-04-20 |
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine Suppliers
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine
1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine: A Comprehensive Overview
The compound with CAS No. 1248962-72-2, commonly referred to as 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a chloropyridine moiety. The pyrrolidine ring, a five-membered amine-containing structure, contributes to the molecule's flexibility and reactivity, while the chloropyridine group introduces electronic and steric effects that can influence its interactions with other molecules.
Recent studies have highlighted the potential of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine in various applications, particularly in drug discovery. Its structure makes it an ideal candidate for exploring interactions with biological targets such as enzymes and receptors. For instance, researchers have investigated its ability to act as a ligand for G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. The chloropyridine group has been shown to enhance binding affinity due to its electron-withdrawing properties, which can stabilize specific conformations of the molecule when interacting with target proteins.
In addition to its pharmacological potential, 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine has also been explored in synthetic chemistry as a versatile building block. Its pyrrolidine core can undergo various transformations, such as alkylation and acylation, making it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in catalytic asymmetric synthesis have further expanded its utility, enabling the production of enantiomerically enriched derivatives that are essential for studying stereochemical effects in biological systems.
The synthesis of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine typically involves multi-step processes that combine principles from both organic and medicinal chemistry. A common approach involves the coupling of a chloropyridine derivative with a pyrrolidine amine using coupling agents such as HATU or EDCI. This method ensures high yields and excellent control over the product's stereochemistry. Researchers have also explored alternative routes, including ring-closing metathesis and enamine formation, to access this compound more efficiently.
One of the most exciting developments involving 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine is its role in drug delivery systems. Its ability to form stable complexes with nucleic acids has led to its investigation as a vector for gene therapy applications. Studies have demonstrated that this compound can condense plasmid DNA into nanoparticles, protecting it from enzymatic degradation while facilitating cellular uptake. This property opens new avenues for its use in treating genetic disorders and cancer.
Moreover, 1-(3-Chloropyridin-2-yl)pyrrolidin
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